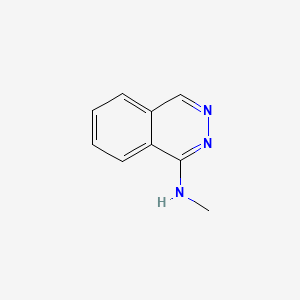

N-methylphthalazin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N-methylphthalazin-1-amine |

InChI |

InChI=1S/C9H9N3/c1-10-9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3,(H,10,12) |

InChI Key |

IWWPXVGZGDYLDM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of N-Methylation Processes

The introduction of a methyl group onto the nitrogen atom of a phthalazinamine or a precursor phthalazinone system is a critical transformation that significantly influences the molecule's properties. The mechanism of N-methylation is highly dependent on the substrate and the reaction conditions employed.

For phthalazinone precursors, alkylation can occur at two different sites due to the presence of lactam-lactim tautomerism. beilstein-journals.orgd-nb.info The reaction can proceed via two main pathways involving either the nitrogen or the oxygen atom. d-nb.info However, studies have demonstrated that the use of potassium salts of phthalazinones or their corresponding bromo derivatives directs the alkylation selectively to the nitrogen atom, yielding the N-alkylated product. beilstein-journals.orgd-nb.info This selectivity is attributed to the stabilization of the lactam tautomer under these conditions.

In the case of amines, N-methylation can also be achieved through various methods. A classical approach is the Hofmann elimination reaction, which involves the exhaustive methylation of a primary amine using an excess of an alkylating agent like iodomethane. libretexts.org This process converts the amine into a quaternary ammonium (B1175870) salt. libretexts.org The mechanism for the initial alkylation steps follows a standard nucleophilic substitution (SN2) pathway, where the amine's lone pair of electrons attacks the electrophilic methyl group of the iodomethane. science-revision.co.uk Subsequent deprotonation, often by an excess of the amine itself, regenerates a nucleophilic nitrogen, allowing for further methylation. science-revision.co.ukmnstate.edu It is noteworthy that the reactivity of the amine increases with each methylation; for instance, a secondary amine like dimethylamine (B145610) is a more potent nucleophile than the primary methylamine (B109427), which can lead to a mixture of methylated products if the reaction is not carefully controlled. science-revision.co.uk

The general mechanism for the SN2 alkylation of an amine is a two-step process:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the alkyl halide to form a secondary ammonium salt. mnstate.edu

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen, yielding the secondary amine. mnstate.edu

This process can be repeated to form tertiary amines and ultimately quaternary ammonium salts. libretexts.org

Table 1: Factors Influencing N-Alkylation Selectivity in Phthalazinone Systems

| Condition | Predominant Product | Rationale | Source(s) |

|---|---|---|---|

| Use of potassium salts | N-alkylated phthalazinone | Stabilization of the lactam tautomer, making the nitrogen atom the more nucleophilic site. | beilstein-journals.orgd-nb.info |

| Use of bromo-derivatives | N-alkylated phthalazinone | The bromo-substituent influences the electronic distribution, favoring N-alkylation. | beilstein-journals.orgd-nb.info |

| General alkylating conditions | Mixture of N- and O-alkylated products | Competition between the nucleophilic nitrogen (lactam) and oxygen (lactim) atoms. | beilstein-journals.orgd-nb.info |

Nucleophilic Addition and Substitution Mechanisms on the Phthalazine (B143731) Core

The phthalazine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is susceptible to nucleophilic attack. This is particularly true for positions C1 and C4 of the pyridazine (B1198779) ring portion. The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr on the phthalazine core is a two-step addition-elimination process. masterorganicchemistry.comnih.gov

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized over the heterocyclic ring system. nih.gov

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a chloride ion). nih.gov

A variety of nucleophiles can be employed in these reactions. For instance, 1-chlorophthalazines readily react with nitrogen nucleophiles such as p-phenylenediamine (B122844) or various piperazine (B1678402) derivatives to yield the corresponding 1-substituted phthalazines. nih.gov Similarly, oxygen nucleophiles can displace the chlorine atom to afford alkoxyphthalazines. nih.gov The reactivity of the phthalazine core towards nucleophilic substitution can be modulated by substituents. Electron-withdrawing groups tend to stabilize the anionic intermediate, thus accelerating the reaction, while electron-donating groups may have the opposite effect. Conversely, steric factors, such as the presence of a methyl group at the 4-position, can lower the steric hindrance and facilitate substitution reactions.

Table 2: Examples of Nucleophilic Substitution Reactions on the Phthalazine Core

| Substrate | Nucleophile | Product Type | Source(s) |

|---|---|---|---|

| 1-Chlorophthalazine | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | nih.gov |

| 1-Chlorophthalazine | Piperazine derivatives | 1-(Piperazin-1-yl)phthalazine derivatives | nih.gov |

| 1-Chlorophthalazine | Phenolic intermediates | 1-Aryloxyphthalazine derivatives | nih.gov |

| 1,4-Dihalogenophthalazines | Primary/Secondary Amines | 1,4-Diaminophthalazine derivatives | longdom.org |

| Chlorophthalazine | Secondary Alicyclic Amines | Imidazophthalazines | longdom.orglongdom.org |

Intramolecular Cyclization and Ring Closure Reaction Pathways

Phthalazine derivatives serve as versatile scaffolds for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These pathways often involve the formation of new rings by connecting a substituent on the phthalazine core with another position on the ring or a side chain.

One prominent example is the formation of longdom.orgsmolecule.comevitachem.comtriazolo[3,4-a]phthalazines. longdom.orglongdom.org This can be achieved through methods such as the copper-catalyzed intramolecular dehydrogenative cyclization of 4-chloro-1-phthalazinyl-arylhydrazones. researchgate.net This process involves the simultaneous formation of the 1,2,4-triazolo ring and an N-amination reaction on the carbon-chlorine bond. researchgate.net Another route involves the cyclization of resin-bound chlorophthalazines with hydrazides. longdom.org

The synthesis of 2H-indazolo[2,1-b]phthalazine-triones represents another key ring closure pathway. These compounds can be prepared efficiently via a one-pot, three-component condensation reaction of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide, often under solvent-free conditions using an acid catalyst. longdom.org

The favorability of these ring closure reactions is governed by principles outlined in Baldwin's rules, which consider the ring size being formed, the hybridization of the electrophilic atom, and whether the bond being broken is inside (endo) or outside (exo) the newly formed ring. wikipedia.org For example, the competition between 5-Exo and 6-Endo cyclizations is a critical factor in determining the product of reactions involving precursors like o-acetylenyl benzoic acid hydrazides. acs.org

Other intramolecular cyclization pathways include:

Imidazophthalazines: Formed via nucleophilic substitution of a chlorine atom with secondary alicyclic amines, where a subsequent cyclization occurs. longdom.orglongdom.org

Spiro-β-lactam-pyrroloquinolines: Synthesized via a Ugi four-component reaction to create a versatile precursor, which then undergoes intramolecular cyclization through a sequential SNAr/SN2 reaction. researchgate.net

Oxidative Cyclization: Phenylhydrazine (B124118) can undergo oxidative cyclization with phthalic anhydride (B1165640) to form a phthalazin-dione structure. evitachem.com

Table 3: Fused Heterocyclic Systems from Phthalazine Precursors

| Fused System | Reaction Type | Precursor Example | Source(s) |

|---|---|---|---|

| longdom.orgsmolecule.comevitachem.comTriazolo[3,4-a]phthalazine | Intramolecular Dehydrogenative Cyclization | 4-Chloro-1-phthalazinyl-arylhydrazone | researchgate.net |

| 2H-Indazolo[2,1-b]phthalazine-trione | Three-Component Condensation/Cyclization | Phthalhydrazide, Aldehyde, 1,3-Dicarbonyl | longdom.org |

| Imidazophthalazine | Nucleophilic Substitution/Cyclization | Chlorophthalazine and an amine | longdom.orglongdom.org |

| Naphthalene derivatives | Addition-Cyclization-Denitrogenation | 1-Substituted phthalazine and an ynamine | longdom.org |

| Benzodiazocine derivatives | Addition-Cyclization-Ring Expansion | 1-Substituted phthalazine and an ynamine | longdom.org |

Tautomeric Equilibria in Phthalazinone/Phthalazinamine Systems (e.g., Lactam-Lactim Tautomerism)

Tautomerism, the phenomenon where isomers readily interconvert through the migration of an atom or group (most commonly a proton), is a crucial aspect of phthalazine chemistry. wikipedia.org For N-methylphthalazin-1-amine and its related structures, two primary tautomeric equilibria are significant: amine-imine and lactam-lactim tautomerism.

Lactam-Lactim Tautomerism: This is particularly relevant for the phthalazinone precursors of this compound. Phthalazin-1(2H)-one can exist in equilibrium with its tautomeric form, 1-hydroxyphthalazine. beilstein-journals.orgd-nb.info

Lactam form: Contains a cyclic amide functional group (-C(=O)-NH-).

Lactim form: Contains a cyclic imidic acid functional group (-C(OH)=N-).

The position of this equilibrium is sensitive to several factors. In apolar solvents, the more polar lactam tautomer tends to exist as a hydrogen-bonded dimer, while the less polar lactim form is found as a monomer. uni-muenchen.de In contrast, polar or protic media can stabilize the lactim tautomer through solvation. uni-muenchen.de Computational studies using density functional theory (DFT) have been employed to evaluate the relative stability of these tautomers in both the gas phase and solution. chemmethod.com These studies show that the presence of a water molecule can catalyze the proton transfer between the two forms, significantly reducing the activation energy barrier for the interconversion. chemmethod.combaizgroup.org This tautomerism directly impacts reactivity, as the lactam form favors N-alkylation while the lactim form can lead to O-alkylation.

Amine-Imine Tautomerism: For 1-phthalazinamine (B18529) itself, a similar equilibrium exists between the amino form (1-phthalazinamine) and the imino form (phthalazin-1(2H)-ylideneamine).

Amine form: Features a primary amine (-NH₂) group attached to the ring.

Imine form: Features an exocyclic imine (=NH) group with the proton on one of the ring nitrogens.

This equilibrium influences the compound's chemical behavior, including its nucleophilicity and coordination properties.

Table 4: Factors Influencing Tautomeric Equilibria in Phthalazine Systems

| Factor | Effect on Equilibrium | Rationale | Source(s) |

|---|---|---|---|

| Solvent Polarity | Polar solvents can favor the lactim form. | The lactim tautomer is a better hydrogen bond donor and acceptor and is stabilized by solvation. | uni-muenchen.de |

| Apolar solvents can favor the dimeric lactam form. | The polar lactam tautomer dimerizes to minimize unfavorable interactions with the nonpolar solvent. | uni-muenchen.de | |

| Concentration | Dilution in apolar solvents shifts equilibrium toward the lactim monomer. | Dissociation of lactam dimers favors the formation of lactim monomers. | uni-muenchen.de |

| Catalysis | Water molecules can lower the activation barrier for interconversion. | Water can form a bridge to facilitate concerted proton transfer. | chemmethod.combaizgroup.org |

Electrophilic Aromatic Substitution Reactions on the Phthalazine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. However, the phthalazine ring system is inherently electron-deficient due to the deactivating effect of the two ring nitrogen atoms. This deactivation makes the heterocyclic part of the molecule generally unreactive towards common electrophiles.

Consequently, electrophilic substitution on an unsubstituted phthalazine core is unfavorable. When such reactions do occur, they are typically directed to the fused benzene (B151609) ring. The success and regioselectivity of the substitution depend heavily on the presence of any pre-existing substituents on this carbocyclic ring. smolecule.comevitachem.com

If the benzene ring contains a strong activating, ortho-, para-directing group (e.g., a hydroxyl or amino group), electrophilic substitution becomes more feasible. smolecule.com For instance, the presence of a hydroxyl group on the phthalazine framework can make the compound more reactive towards electrophiles, allowing for substitution reactions that can introduce further complexity. smolecule.com In these cases, the position of electrophilic attack would be governed by the directing effect of the activating group, following the established principles of electrophilic aromatic substitution on substituted benzenes.

Oxidative and Reductive Transformations

The phthalazine core and its substituents can undergo a variety of oxidative and reductive transformations, allowing for significant functional group interconversions.

Reduction Reactions:

Reduction of Carbonyl Groups: Phthalazinone derivatives containing carbonyl groups can be reduced. For example, the dione (B5365651) groups in phthalazine-1,4-diones can be reduced to the corresponding diols using suitable reducing agents. smolecule.com Similarly, the carbonyl group in a phthalazinone can be reduced to form an amine, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH₄). evitachem.com

Reduction of Nitro Groups: A common synthetic strategy for preparing amino-substituted phthalazines involves the reduction of a nitro-substituted precursor. Arylamines, which can be used to construct the phthalazine system, are often prepared by the nitration of an aromatic ring followed by reduction of the nitro group. pressbooks.pubresearchgate.net

Reduction of Nitriles and Amides: Amines can also be synthesized by the reduction of nitriles and amides with powerful reducing agents like LiAlH₄. pressbooks.pub This is relevant for the synthesis of side chains or precursors to this compound.

Oxidative Reactions:

N-Oxidation: The nitrogen atoms of the phthalazine ring can be oxidized. For example, 1-methylphthalazine (B1618385) can be treated with an oxidizing agent like monoperphthalic acid to form the corresponding N-oxide. researchgate.net

Oxidation of Substituents: Functional groups attached to the phthalazine ring can be oxidized. A phthalazinethione derivative can be oxidized with concentrated nitric acid to yield the corresponding sulfonic acid. jst.go.jp The phthalazinone-aldehyde can be obtained from a hydroxymethylphthalazinone under Swern oxidation conditions. mdpi.com

Oxidative Cyclization: As mentioned previously, oxidative conditions can be used to drive cyclization reactions, such as the reaction of phenylhydrazine with phthalic anhydride to form a phthalazin-dione structure. evitachem.com

Table 5: Summary of Oxidative and Reductive Transformations

| Reaction Type | Substrate Functional Group | Product Functional Group | Reagent Example | Source(s) |

|---|---|---|---|---|

| Reduction | Carbonyl (Ketone/Dione) | Alcohol (Diol) | - | smolecule.comevitachem.com |

| Reduction | Nitro | Amine | - | pressbooks.pubresearchgate.net |

| Reduction | Amide/Nitrile | Amine | LiAlH₄ | pressbooks.pub |

| Oxidation | Ring Nitrogen | N-Oxide | Monoperphthalic acid | researchgate.net |

| Oxidation | Thione | Sulfonic Acid | Conc. HNO₃ | jst.go.jp |

| Oxidation | Hydroxymethyl | Aldehyde | Swern Oxidation | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

The molecular structure of N-methylphthalazin-1-amine is elucidated through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide valuable information about their electronic environment. The hydrogens on the phthalazine (B143731) ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The protons of the methyl group attached to the amine nitrogen (N-CH₃) would be expected to appear as a singlet in the upfield region, typically around δ 2.5-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. libretexts.org The proton on the amine nitrogen (NH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 9.0 | Multiplet |

| N-CH₃ | 2.5 - 3.5 | Singlet |

| NH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the phthalazine ring will resonate in the downfield region, typically between δ 120 and 160 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of the substituents. The carbon atom of the methyl group (N-CH₃) would be expected to appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 120 - 160 |

| N-CH₃ | 25 - 45 |

¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the molecule. researchgate.net The phthalazine ring contains two nitrogen atoms, and the exocyclic amine also contains a nitrogen atom. The chemical shifts of these nitrogen atoms would be distinct and can provide insights into their hybridization and electronic environment. science-and-fun.de The chemical shift of the amine nitrogen would be influenced by the methyl group and its participation in hydrogen bonding. nasa.govhuji.ac.il The nitrogen atoms within the aromatic phthalazine ring are expected to have different chemical shifts due to their different positions in the heterocyclic system. huji.ac.il

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen | Predicted Chemical Shift Range (ppm) |

|---|---|

| Phthalazine Ring Nitrogens | +100 to +300 |

| Amine Nitrogen (N-CH₃) | -300 to -350 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pg.edu.pl For this compound, characteristic IR absorption bands would be expected for the N-H and C-H stretching vibrations, as well as for the aromatic C=C and C=N bonds of the phthalazine ring. The N-H stretching vibration of the secondary amine would typically appear as a single, sharp band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the phthalazine ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. libretexts.org The C-N stretching vibration of the amine group would be expected in the range of 1250-1335 cm⁻¹. orgchemboulder.com

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| C-N Stretch | 1250 - 1335 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure from the fragmentation pattern. uni-saarland.de For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, according to the nitrogen rule. libretexts.orgmsu.edu

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z Value | Description |

|---|---|---|

| [M]⁺ | Molecular Weight | Molecular Ion |

| [M-1]⁺ | MW - 1 | Loss of H• |

| [M-15]⁺ | MW - 15 | Loss of •CH₃ |

| [M-28]⁺ | MW - 28 | Loss of N₂ or C₂H₄ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated systems and non-bonding electrons present in the molecule.

The structure of this compound contains two primary chromophores: the phthalazine ring system and the N-methylamino group. The phthalazine moiety, being an aromatic heterocyclic system, is expected to exhibit strong absorptions due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated ring system. The presence of the nitrogen heteroatoms and the fused benzene (B151609) ring influences the energy of these transitions.

Additionally, the nitrogen atoms of both the phthalazine ring and the exocyclic amino group possess lone pairs of non-bonding electrons (n electrons). These can undergo n → π* transitions, which typically occur at longer wavelengths and are of lower intensity compared to π → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital.

The specific wavelengths of maximum absorption (λmax) are influenced by the solvent polarity. Polar solvents can interact with the lone pair electrons, often leading to a hypsochromic (blue) shift in n → π* transitions.

While specific experimental UV-Vis data for this compound is not widely published, the expected electronic transitions and their approximate absorption maxima can be inferred from the analysis of its constituent chromophores and related phthalazine derivatives.

| Transition Type | Expected λmax Range (nm) | Chromophore | Relative Intensity |

|---|---|---|---|

| π → π | 220-280 | Phthalazine Ring | High |

| π → π | ~300-340 | Extended Conjugation | Moderate |

| n → π* | >350 | Phthalazine N-atoms, Amino N-atom | Low |

Advanced Spectroscopic Methods and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the N-H proton, and the aromatic protons of the phthalazine ring. The aromatic region (typically δ 7.0-8.5 ppm) would likely display a complex multiplet pattern corresponding to the four protons on the benzene ring portion of the phthalazine system. The N-methyl group would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, with a chemical shift influenced by the nitrogen atom. For instance, in the related compound N-(4-methoxyphenyl)-4-methylphthalazin-1-amine, the methyl group protons appear as a singlet at δ 2.6 ppm. vulcanchem.com The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the methyl carbon, and the eight distinct carbon atoms of the phthalazine ring. The chemical shifts of the ring carbons are characteristic of aromatic and heterocyclic systems. libretexts.org For comparison, the ¹³C NMR spectrum of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine shows aromatic carbons in the range of δ 125.00-145.85 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sapub.org For N-methylphthalazin-1-amine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. These calculations typically employ functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. sapub.orgirjweb.com

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.ro A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scribd.com Conversely, a small energy gap indicates that the molecule is more reactive. scirp.org These parameters, along with related properties like electronegativity, chemical hardness, and softness, can be calculated using DFT to predict the behavior of this compound in chemical reactions. scribd.comscirp.org

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (IP + EA) / 2 | Power of an atom to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / (2η) | Measure of electron reception capacity |

| Electrophilicity Index | ω | χ2 / (2η) | Electrophilic power of a molecule |

This interactive table outlines key electronic parameters derived from HOMO-LUMO energies.

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structural elucidation and validation of experimental data. chemrxiv.org Theoretical vibrational frequencies (FT-IR and FT-Raman) can be computed and compared with experimental spectra, with scaling factors often applied to correct for anharmonicity and basis set deficiencies. chemrxiv.org

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. nih.govnih.gov By comparing the calculated chemical shifts with those obtained from experimental NMR spectra, the proposed molecular structure can be confirmed. A strong correlation between theoretical and experimental values validates the accuracy of the computed geometry. nih.gov

| Atom No. (Hypothetical) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Difference (ppm) |

| C1 | 150.2 | 151.0 | 0.8 |

| C4 | 145.8 | 146.5 | 0.7 |

| C5 | 128.5 | 128.9 | 0.4 |

| C6 | 129.1 | 129.5 | 0.4 |

| C7 | 126.4 | 127.0 | 0.6 |

| C8 | 132.7 | 133.1 | 0.4 |

| C9 | 122.3 | 122.8 | 0.5 |

| C10 | 115.9 | 116.7 | 0.8 |

| N-CH₃ | 35.5 | 36.1 | 0.6 |

This interactive table provides a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for this compound, illustrating the validation process.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. For this compound, rotations around single bonds, such as the C-N bond connecting the methyl group to the phthalazine (B143731) ring, can lead to different conformers.

DFT is used to explore the potential energy surface of the molecule to identify stable conformations (energy minima) and transition states (saddle points) that connect them. researchgate.net By calculating the relative energies of these structures, the most stable conformer can be determined. researchgate.net This analysis provides energetic profiles, including the energy barriers for interconversion between different conformers, which are crucial for understanding the molecule's dynamic behavior. nih.govnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is frequently applied to phthalazine derivatives to predict their binding affinity and orientation within the active site of a biological target. nih.govmdpi.comnih.gov These simulations provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

The in-silico design of novel phthalazine derivatives often follows a structure-based approach, leveraging knowledge of a specific biological target, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. ajchem-b.comnih.gov The process typically involves several key principles:

Template Selection: A known potent inhibitor or a promising hit compound, often from a previous study, is selected as a template for modification. ajchem-b.com

Structural Modification: The template is systematically modified by adding or substituting functional groups to enhance its binding affinity and pharmacological properties. For example, introducing electron-releasing groups (e.g., -OH, -NH₂, -CH₃) to specific positions on a phenyl ring can increase the basic character and, consequently, the binding affinity of the designed compounds. ajchem-b.com

Pharmacophore Modeling: The essential structural features required for biological activity (the pharmacophore) are identified and maintained throughout the design process. nih.gov

ADMET Prediction: In-silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the newly designed molecules to assess their drug-likeness and minimize the chances of late-stage failure. nih.govnih.gov

The reliability of molecular docking results is highly dependent on the accuracy of the computational protocol used. Therefore, validating the docking method is a critical preliminary step. A standard validation procedure involves:

Redocking: The co-crystallized ligand (the native ligand found in the experimentally determined protein structure) is extracted from the protein's active site and then docked back into the same site using the chosen software and parameters. ajchem-b.com

RMSD Calculation: The Root Mean Square Deviation (RMSD) between the atoms of the redocked ligand's pose and the original crystallographic pose is calculated. researchgate.netmdpi.com

Validation Criteria: An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol, signifying that the method can accurately reproduce the experimentally observed binding mode. ajchem-b.comnih.gov For instance, in a study designing phthalazine derivatives as VEGFR-2 inhibitors, the docking protocol was validated by achieving an RMSD score of 1.03 Å between the initial and redocked poses of the co-crystallized ligand Sorafenib. ajchem-b.com

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction of N-methylphthalazin-1-amine and its Analogs

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the precise determination of a molecule's structure in a crystalline solid. mdpi.com While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, numerous studies on its analogs provide a comprehensive understanding of the structural characteristics of the phthalazine (B143731) framework.

The analysis of phthalazine derivatives through SCXRD reveals the fundamental parameters of their crystal lattices. For instance, the compound 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, an analog, was found to crystallize in the monoclinic system. researchgate.net Such studies precisely define the dimensions of the unit cell—the basic repeating block of the crystal. The crystallographic data for this and other related compounds are essential for identifying and characterizing the solid-state form of the material.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine | Monoclinic | P2₁/c | a = 15.652(1) Å b = 12.115(1) Å c = 14.897(1) Å β = 111.95(1)° | researchgate.net |

| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | Orthorhombic | P2₁2₁2₁ | a = 5.925(1) Å b = 11.234(2) Å c = 18.784(4) Å | mdpi.com |

| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | Monoclinic | P2₁/c | a = 11.054(2) Å b = 10.158(2) Å c = 12.871(3) Å β = 102.05(3)° | mdpi.com |

In the solid state, the geometry and conformation of phthalazine derivatives are dictated by both intramolecular forces and the constraints of crystal packing. For 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the molecule adopts a nearly flat structure, a conformation stabilized by an intramolecular hydrogen bond. nih.gov In contrast, the attachment of bulky groups, such as phenylsulfonyl substituents, can induce a significant twist between different fragments of the molecule. nih.gov In the case of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, the asymmetric unit contains two independent molecules which exhibit slight conformational differences, particularly in the orientation of the thiophene (B33073) ring relative to the phthalazine system. researchgate.net

The crystal packing of this compound and its analogs is governed by a variety of non-covalent interactions, which assemble the individual molecules into a stable, three-dimensional supramolecular architecture.

Hydrogen Bonding: Hydrogen bonds, particularly those involving N-H groups, are a dominant feature in the crystal structures of many phthalazine derivatives. libretexts.org In the structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, the two independent molecules are linked by N—H⋯N hydrogen bonds to form dimers. researchgate.net Similarly, weak N-H···N hydrogen bonds are observed in the crystal packing of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. nih.gov These interactions are crucial in directing the assembly of molecules in the crystal lattice.

π-π Stacking: The aromatic nature of the phthalazine ring system makes it highly susceptible to π-π stacking interactions, which are critical for the stabilization of crystal structures. nih.govmdpi.com These interactions are observed in the crystal packing of several analogs, where pairs of molecules arrange in a stacked fashion with interplanar distances indicative of stabilizing aromatic interactions. nih.gov In some cases, these interactions can be bifurcated, involving multiple aromatic rings. researchgate.net

| Compound Analog | Interaction Type | Description | Reference |

|---|---|---|---|

| 1,2,4-triazolo[3,4-a]phthalazines | Hydrogen Bonding (C-H…N, C-H…Cl), π…π interactions | Forms a dominated network of non-covalent interactions crucial for the supramolecular assembly. | researchgate.net |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | π–π stacking, C-H···π interactions, N-H···N hydrogen bonds | π–π stacking and C-H···π interactions organize molecules into layers, which are further connected by weak hydrogen bonds. | nih.gov |

| 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine | N—H⋯N hydrogen bonds, π–π stacking | Two independent molecules form dimers via N—H⋯N hydrogen bonds, which then interact through bifurcated π–π stacking. | researchgate.net |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration for organic molecules like phthalazine derivatives. Different polymorphs can exhibit distinct physical properties, and understanding the factors that control their formation is a key aspect of crystal engineering. researchgate.net By systematically studying the supramolecular interactions detailed in section 6.1.3, such as hydrogen bonding and π-π stacking, researchers can design and synthesize crystalline materials with desired structural motifs and properties. The deliberate manipulation of these non-covalent forces allows for the construction of novel supramolecular assemblies based on the phthalazine scaffold. mdpi.com

Correlation between Solid-State and Solution-Phase Structures

While X-ray crystallography provides a static picture of a molecule's structure in the solid state, it is also important to understand its structure and dynamics in solution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the solution-phase conformation. jst.go.jp Comparing the solid-state structure with the solution-phase structure reveals the influence of the crystal lattice forces on molecular conformation. nih.gov For some molecules, the conformation observed in the crystal is retained in solution, while for others, significant differences may exist due to greater conformational freedom or solvent interactions. Such comparative studies are vital for a complete understanding of a molecule's chemical behavior.

Synthesis and Functionalization of N Methylphthalazin 1 Amine Derivatives

Systematic Derivatization at the Phthalazine (B143731) Ring

Functionalization of the phthalazine core can be systematically approached by modifying either the fused aromatic carbocyclic ring or the nitrogen atoms within the diazine heterocycle. These modifications are crucial for tuning the molecule's electronic and steric properties.

The aromatic benzene (B151609) portion of the phthalazine ring system is amenable to various functionalization strategies, including transition-metal-catalyzed C-H activation and substitution reactions on pre-functionalized substrates.

One key strategy involves the direct functionalization of C-H bonds. Transition-metal catalysis, employing elements like rhodium, ruthenium, palladium, and iridium, facilitates chelation-assisted C(sp²)-H bond activation. This allows for the introduction of various functional groups such as sulfonyls and halogens at the ortho-position of the ring. researchgate.netrsc.org For instance, palladium-catalyzed C-H sulfonylation of phthalazine-1,4-diones with arylsulfonyl chlorides has been successfully demonstrated. researchgate.net Furthermore, protocols for the oxygenation of aromatic C-H bonds positioned ortho to the phthalazine ring have been developed, leading to the synthesis of ortho-oxygenated arylnaphthalenes through a transannulation reaction. nih.gov

Another prevalent method begins with a halogenated phthalazine precursor. For example, 4-bromophthalazinones serve as versatile intermediates. nih.gov Palladium-catalyzed amination reactions (Buchwald-Hartwig coupling) on these bromo-derivatives allow for the introduction of a wide array of alkylamines, arylamines, and polyamines at the C-4 position. nih.govresearchgate.net This approach is highly efficient for creating libraries of 4-aminophthalazinone derivatives. nih.gov Similarly, chloro-substituted phthalazines are reactive precursors for nucleophilic substitution, enabling the introduction of various functionalities. nih.goviiste.org

The nitrogen atoms of the phthalazine heterocycle offer sites for functionalization, primarily through alkylation. The N-2 position of the phthalazin-1(2H)-one tautomer is a common site for introducing substituents. Alkylation of phthalazinones is condition-dependent and can occur at either the nitrogen or the oxygen atom due to lactam-lactim tautomerism. nih.gov However, chemoselective N-alkylation can be achieved. For example, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) proceeds selectively at the nitrogen atom. This selectivity is attributed to the favorable interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) at the nitrogen atom and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. nih.govrsc.org

Treatment of phthalazine and its alkyl derivatives with alkyl halides leads to the formation of N-alkyl phthalazinium halides. longdom.org These intermediates can then be converted to N-alkyl derivatives. This reactivity highlights the basicity of the ring nitrogen atoms. wikipedia.org

Introduction of Diverse Substituents on the N-Methyl Group

While direct functionalization of the methyl group in N-methylphthalazin-1-amine is not a commonly reported strategy, structural diversity is typically achieved by synthesizing analogues with various substituents on the exocyclic amine nitrogen. This involves starting with different primary amines in the final synthetic step or by modifying a precursor.

For instance, the synthesis of 1-hydrazinophthalazine is a key step toward a wide range of derivatives. clockss.orgacs.org This hydrazine (B178648) derivative serves as a versatile precursor for introducing diverse functionalities. Similarly, starting with 1-chlorophthalazine, reaction with various amines and amino acid esters allows for the introduction of complex side chains, effectively creating a library of N-substituted phthalazin-1-amine derivatives. nih.govnih.gov These synthetic routes produce compounds where the "methyl" group is replaced by more complex moieties, such as propanoic acid derivatives, which can be further functionalized to incorporate dipeptides and other pharmacophores. nih.govrsc.orgfigshare.com The synthesis of these analogues allows for a systematic exploration of the chemical space around the exocyclic amine.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

A significant area of phthalazine chemistry involves the synthesis of fused heterocyclic systems, where additional rings are annelated to the phthalazine core. These reactions often utilize 1-hydrazinophthalazine as a key intermediate, which can undergo cyclization with various reagents to form fused triazole, pyrazole, and other heterocyclic systems. acs.orgresearchgate.netresearchgate.net

The reaction of 1-hydrazinophthalazine with reagents like carboxylic acids, carbon disulfide, or cyanogen (B1215507) bromide leads to the formation of the nih.govnih.govnih.govtriazolo[3,4-a]phthalazine ring system. researchgate.netnih.govnih.gov This versatile scaffold can be further substituted at the 3-position with various alkyl, aryl, hydroxyl, or mercapto groups depending on the cyclizing agent used. researchgate.net For example, reacting 1-hydrazinophthalazine with dicarboxylic acids can yield dimeric structures linking two triazolophthalazine units. researchgate.net

Other fused systems can also be constructed. One-pot multi-component reactions have been developed for the synthesis of highly functionalized 1H-pyrazolo[1,2-b]phthalazine derivatives. longdom.org These reactions typically involve the condensation of phthalhydrazide, aldehydes, and active methylene (B1212753) compounds. longdom.orgdntb.gov.ua The table below summarizes some of the fused systems derived from phthalazine precursors.

| Fused Ring System | Precursor | Typical Reagents | Reference |

|---|---|---|---|

| nih.govnih.govnih.govTriazolo[3,4-a]phthalazine | 1-Hydrazinophthalazine | Carboxylic acids, Carbon disulfide | researchgate.netresearchgate.net |

| 1H-Pyrazolo[1,2-b]phthalazine | Phthalhydrazide | Aldehydes, Malononitrile | longdom.org |

| Tetrazolo[5,1-a]phthalazine | 1-Hydrazinophthalazine | Nitrous acid | researchgate.net |

| Imidazo[2,1-a]phthalazine | 1-Chlorophthalazine | 2-Aminoethanol derivatives | longdom.org |

Structure-Property Relationship Studies in Designed this compound Derivatives

Structure-property and structure-activity relationship (SAR) studies are essential for optimizing the characteristics of this compound derivatives for various applications, particularly in medicinal chemistry. Research has shown that modifications at different positions of the phthalazine scaffold significantly influence their biological activities, such as their ability to act as enzyme inhibitors. nih.gov

Many phthalazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govnih.govrsc.org SAR studies have revealed several key features for potent VEGFR-2 inhibition:

The Phthalazine Core: Acts as a flat heteroaromatic system that occupies the ATP-binding region of the kinase. nih.gov

Substituents at C-1 and C-4: The nature of the groups at these positions is critical. For instance, introducing a 4-chloro group on the phthalazine ring in place of a methyl group or hydrogen was found to enhance VEGFR-2 inhibitory activity, likely due to increased lipophilicity. nih.gov

Side Chain: A biarylurea or biarylamide moiety attached to the C-1 amino group is a common feature in potent inhibitors. nih.govnih.gov The terminal aromatic ring of this side chain occupies a hydrophobic pocket in the enzyme. nih.gov

The data in the following table, derived from studies on related phthalazine derivatives, illustrates how specific structural changes impact VEGFR-2 inhibition. nih.govnih.gov

| Compound Series | Key Structural Feature | Observed Effect on VEGFR-2 Inhibition | Reference |

|---|---|---|---|

| Biarylurea Phthalazines | 4-Chloro substitution on phthalazine ring | Increased inhibitory activity compared to unsubstituted analogues | nih.gov |

| 4-Phenylphthalazines | Acid hydrazide spacer in side chain | Potent activity, with IC50 values in the nanomolar range | nih.gov |

| β-Ala-Phthalazines | Cyclized hydrazide derivatives | Potent inhibition (IC50 = 21.9 µM) and apoptosis induction | figshare.com |

| Dipeptide Derivatives | Coupling of amino acid esters | High cytotoxicity and potent VEGFR-2 inhibition (IC50 = 17.8 µM) | nih.govrsc.org |

Beyond enzyme inhibition, the coordination properties of aminophthalazinones have also been explored. These compounds can act as polydentate ligands, forming stable complexes with metal ions like Cu(II). Studies have shown that coordination involves nitrogen atoms from the phthalazinone core and the amino substituent, demonstrating their potential application in coordination chemistry. nih.govresearchgate.net

Future Perspectives and Methodological Innovations

Development of Green Chemistry Approaches for Phthalazine (B143731) Synthesis

The synthesis of complex nitrogen-containing heterocycles like N-methylphthalazin-1-amine has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents and solvents. The principles of green chemistry are increasingly being applied to address these shortcomings, focusing on maximizing reactant efficiency and minimizing waste. rsc.orgunibo.it

Key developments in the green synthesis of phthalazine derivatives include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and increase product yields. For instance, the use of microwave tools can favor the formation of specific tautomers, such as phthalazin-1-ol, which might otherwise exist in a dynamic equilibrium with the less active phthalazin-1-one form, thereby enhancing the potential biological activity of the resulting compounds. researchgate.net

Solvent-Free and Eco-Friendly Catalysis: Researchers are exploring reactions under solvent-free conditions or in greener solvents like water and ethanol. dntb.gov.uajst.go.jp The development of reusable, metal-free, and environmentally benign catalysts, such as bifunctional base-ionic liquid hybrid magnetic nanocatalysts, represents a significant step forward. dntb.gov.ua These catalysts simplify work-up procedures and reduce the generation of toxic waste.

Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. rsc.org Methodologies are being developed that create a direct cycle between a co-product and a reactant, which allows for the quantitative recovery and reuse of starting materials, dramatically improving the atom economy of the synthesis of primary amines, a key structural feature in many phthalazine derivatives. rsc.org

Use of CO2 as a C1 Source: Innovative catalytic protocols are being developed for the N-formylation and N-methylation of amines using carbon dioxide as a renewable and non-toxic C1 source, which is a greener alternative to traditional methylating or formylating agents. rsc.org

| Green Chemistry Approach | Key Advantage | Application in Phthalazine Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields | Favors specific tautomer formation, enhancing biological potential. | researchgate.net |

| Solvent-Free Conditions | Reduced solvent waste and environmental impact | Used in multicomponent reactions with solid acid catalysts. | dntb.gov.ua |

| Reusable Nanocatalysts | High efficiency, easy separation, and recyclability | Synthesis of 1H-pyrazolo[1,2-b]phthalazine derivatives. | dntb.gov.ua |

| Improved Atom Economy | Minimizes waste by maximizing reactant incorporation | Cyclical processes for amine synthesis with recoverable reagents. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. mednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, making the design process for new phthalazine derivatives more efficient and targeted. nih.govmdpi.com

Key applications of AI/ML in the design of compounds related to this compound include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This allows researchers to prioritize which phthalazine analogs to synthesize and test, saving considerable time and resources. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules with desired properties. nih.govspringernature.com These models can be trained on existing libraries of phthalazine compounds to generate novel structures that are optimized for specific targets, improved potency, or better pharmacokinetic profiles. mdpi.com

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models built with machine learning can predict the biological activity, toxicity, and physicochemical properties of new phthalazine derivatives before they are synthesized. nih.gov This predictive capability helps in the early identification of both promising candidates and those likely to fail, streamlining the development pipeline. mdpi.com

Generative AI for Scaffolding: Recent breakthroughs have introduced generative AI methods that can build a protein scaffold around a predefined active site. biorxiv.orgresearchgate.net This approach, starting from quantum chemistry descriptions, allows for the zero-shot design of highly active enzymes and could be adapted to design proteins that bind specifically to phthalazine-based ligands or to design novel phthalazine compounds that fit perfectly into a known protein active site. biorxiv.orgresearchgate.net

| AI/ML Application | Function | Impact on Phthalazine Compound Design | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening | Rapidly screens virtual libraries for potential hits. | Prioritizes synthesis of the most promising this compound analogs. | nih.govnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Creates innovative phthalazine scaffolds beyond existing chemical space. | mdpi.comspringernature.com |

| QSAR/QSPR Modeling | Predicts activity, toxicity, and pharmacokinetic properties. | Reduces costly late-stage failures by optimizing lead compounds early. | nih.gov |

| Generative Scaffolding | Designs protein structures around a specific molecule or active site. | Enables the design of highly specific targets or ligands from first principles. | biorxiv.orgresearchgate.net |

Advanced Characterization Techniques for Complex Phthalazine Structures

As medicinal chemists synthesize increasingly complex derivatives of this compound, advanced analytical techniques are crucial for unambiguous structure elucidation and purity assessment. While standard methods like NMR and IR spectroscopy remain fundamental, their coupling with chromatographic and other advanced methods provides deeper structural insights. ias.ac.inresearchgate.net

Future-forward characterization will likely involve:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is essential for separating and identifying complex mixtures, metabolites, and trace-level impurities. chromatographyonline.comnih.gov Techniques like HPLC-APCI-MS/MS provide high sensitivity and selectivity for detecting potential genotoxic impurities in pharmaceutical products. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds without the need for reference standards. This is particularly valuable when characterizing novel phthalazine structures or their degradation products.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for elucidating the complex connectivity of atoms in novel or intricate phthalazine derivatives. These methods help to definitively assign proton and carbon signals, which is critical for confirming the structure of newly synthesized compounds. nih.gov

Single-Crystal X-ray Diffraction: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. ias.ac.in For complex phthalazine derivatives, it can confirm stereochemistry and reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships. ias.ac.in

Coupled Planar Chromatography-Spectroscopy: The on-line coupling of High-Performance Thin-Layer Chromatography (HPTLC) with techniques like Fourier-Transform Infrared (FTIR) spectroscopy allows for the in-situ identification of separated compounds directly on the plate, offering a rapid method for structural characterization. sci-hub.se

| Technique | Information Provided | Application for Phthalazine Structures | Reference |

|---|---|---|---|

| LC-MS/MS & GC-MS/MS | Separation, identification, and quantification of compounds in mixtures. | Detecting trace impurities, metabolites, and confirming molecular weight. | chromatographyonline.comnih.gov |

| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships. | Unambiguous structural elucidation of complex and novel derivatives. | nih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, stereochemistry, and bond parameters. | Absolute structure confirmation and study of intermolecular interactions. | ias.ac.in |

| HPTLC-FTIR | Chromatographic separation combined with in-situ infrared spectroscopy. | Rapid identification of separated compounds without elution. | sci-hub.se |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-methylphthalazin-1-amine with high purity and yield?

- Methodological Answer : Synthesis routes often involve reductive amination or catalytic N-methylation. For example, nitrogen-doped graphene-activated Co₃O₄ catalysts can enhance selectivity in reductive amination . Solvent choice (e.g., dimethyl sulfoxide) and reagents like stannous chloride may influence reaction efficiency and purity . Validate purity using HPLC or GC-MS, ensuring residual solvents and byproducts (e.g., secondary amines) are below detection limits.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow hazard guidelines (e.g., H314 for skin corrosion) and store the compound in a cool, dry, ventilated area. Emergency measures include rinsing exposed skin with water and seeking medical attention for persistent irritation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (EI-MS) verifies molecular weight . High-resolution LC-MS or GC-NPD (gas chromatography with nitrogen-phosphorus detection) can quantify trace impurities like nitrosamines .

Advanced Research Questions

Q. How can researchers mitigate matrix effects and artifactual formation of nitrosamine derivatives during analytical quantification?

- Methodological Answer : Matrix effects in LC-HRMS (liquid chromatography-high-resolution mass spectrometry) require isotopically labeled internal standards (e.g., ¹⁵N-labeled analogs) to improve accuracy . Avoid nitrosating agents during sample preparation (e.g., acidic conditions) and validate methods using spiked matrices to identify artifactual formation .

Q. What computational tools are effective for optimizing reaction conditions in this compound synthesis?

- Methodological Answer : AI-driven synthesis planners leverage reaction databases to predict feasible routes, such as using CO₂ and N-heterocyclic carbenes (NHCs) for eco-friendly N-methylation . Density Functional Theory (DFT) simulations can model reaction energetics, identifying optimal catalysts (e.g., MOFs for low-temperature methyl transfer) .

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) to assess decomposition pathways. Cross-reference with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Discrepancies may arise from impurities or solvent residues, necessitating repeated purification and validation .

Q. What strategies validate the absence of genotoxic impurities like N-nitrosamines in this compound batches?

- Methodological Answer : Implement a two-tiered approach:

- Screening : Use GC-NPD or LC-HRMS with limits of detection (LOD) ≤ 1 ppm.

- Confirmation : Apply tandem MS (MS/MS) with multiple reaction monitoring (MRM) for specificity. Include stability studies under stressed conditions (heat, light) to simulate degradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enthalpy of formation (ΔfH°gas) values?

- Methodological Answer : Cross-validate data using NIST Standard Reference Database 69, ensuring experimental conditions (e.g., temperature, pressure) match literature protocols. Replicate measurements via calorimetry and compare with computational predictions (e.g., Gaussian software) .

Q. What experimental designs minimize variability in catalytic N-methylation efficiency?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.